molecular formula C29H28Cl3NO2 B11454483 9-(3-chlorophenyl)-10-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-10-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11454483
M. Wt: 528.9 g/mol
InChI Key: RHNXBJCJHPZDBN-UHFFFAOYSA-N
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Description

9-(3-CHLOROPHENYL)-10-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is a complex organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-CHLOROPHENYL)-10-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl and dichlorophenyl precursors with a tetramethyl-substituted acridine core. The reaction conditions often require the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or even fully reducing the acridine ring to a more saturated structure.

Substitution: The chlorophenyl and dichlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or fully saturated acridine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new acridine-based molecules with potential biological activities.

Biology: In biological research, it can be used as a fluorescent probe due to its unique photophysical properties, aiding in the study of cellular processes and molecular interactions.

Medicine: The compound’s structural features make it a candidate for drug development, especially in the design of anticancer and antimicrobial agents.

Industry: In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(3-CHLOROPHENYL)-10-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the presence of chlorophenyl groups enhances its ability to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Quinacrine: Used as an antimalarial drug and also exhibits anticancer properties.

Uniqueness: The uniqueness of 9-(3-CHLOROPHENYL)-10-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorophenyl and dichlorophenyl groups with the acridine core enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C29H28Cl3NO2

Molecular Weight

528.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-10-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H28Cl3NO2/c1-28(2)12-21-26(23(34)14-28)25(16-6-5-7-17(30)10-16)27-22(13-29(3,4)15-24(27)35)33(21)20-9-8-18(31)11-19(20)32/h5-11,25H,12-15H2,1-4H3

InChI Key

RHNXBJCJHPZDBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=C(C=C(C=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)C1)C

Origin of Product

United States

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